3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione
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Overview
Description
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione is a compound that combines the structural features of benzofuran and piperidine-2,6-dione. Benzofuran is known for its wide array of biological activities, making it a privileged structure in drug discovery . Piperidine-2,6-dione is a versatile scaffold frequently found in numerous drugs
Preparation Methods
The synthesis of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be achieved through a series of chemical reactions. One efficient method involves the use of acetates and acrylamides as starting materials, with potassium tert-butoxide as a promoter. This method proceeds via Michael addition and intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological activities and interactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial and pharmacological activities, which may contribute to the compound’s overall effects . The piperidine-2,6-dione scaffold is involved in various biological processes, including protein degradation and modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(5-Methoxybenzofuran-3-YL)piperidine-2,6-dione: This compound has a methoxy group instead of a bromine atom, which may result in different biological activities and chemical reactivity.
3-(5-Chlorobenzofuran-3-YL)piperidine-2,6-dione: The presence of a chlorine atom instead of bromine can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of structural features, which may offer distinct advantages in certain applications.
Properties
Molecular Formula |
C13H10BrNO3 |
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Molecular Weight |
308.13 g/mol |
IUPAC Name |
3-(5-bromo-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H10BrNO3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4H2,(H,15,16,17) |
InChI Key |
QCXISRYAIOUKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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